molecular formula C24H29N3O3 B2883529 4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899728-17-7

4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2883529
CAS No.: 899728-17-7
M. Wt: 407.514
InChI Key: HVRSPGFUPRUUFG-UHFFFAOYSA-N
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Description

The compound is a derivative of the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] class of compounds . These compounds are typically characterized by a complex ring structure, which includes a benzene ring, a pyrazole ring, and an oxazine ring .

Scientific Research Applications

Spiropiperidine and Benzoxazine Derivatives in Medical Research

  • Subtype Selective σ-Receptor Ligands : Spiropiperidine derivatives have been explored for their affinity towards σ1- and σ2-receptors, showing potential in developing highly potent and subtype-selective ligands. These compounds are synthesized through a series of steps involving bromine/lithium exchange, addition to piperidin-4-one, and subsequent cyclization. Such research indicates the potential of spiropiperidine derivatives in neurological and psychiatric disorders by targeting σ-receptors (Maier & Wünsch, 2002).

  • Antimicrobial, Anti-Inflammatory, and Antioxidant Activities : Spiro derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines have been studied for their antimicrobial, anti-inflammatory, and antioxidant properties. This research showcases the broad spectrum of biological activities these compounds possess, highlighting their potential in developing new therapeutic agents (Mandzyuk et al., 2020).

  • Cancer and Pharmacological Studies : Research on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones has demonstrated the capability of these compounds as dual inhibitors of c-Met/ALK, showing significant tumor growth inhibition in pharmacological assays. Such findings suggest the relevance of spiro[indoline-3,4'-piperidine]-2-one derivatives in cancer research and treatment strategies (Li et al., 2013).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if the compound has interesting physical properties, or synthetic chemistry if the compound presents interesting challenges or opportunities for synthetic methods .

Properties

IUPAC Name

4-(7-methoxy-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-3-13-26-14-11-24(12-15-26)27-21(19-5-4-6-22(29-2)23(19)30-24)16-20(25-27)17-7-9-18(28)10-8-17/h4-10,21,28H,3,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRSPGFUPRUUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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